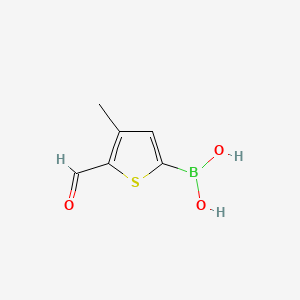
(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride
説明
“(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride” is a boron-containing compound . Boronic acids, such as this compound, have been increasingly studied in medicinal chemistry due to their unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
Boronic acids have unique physicochemical and electronic characteristics. They are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .Chemical Reactions Analysis
Boronic acids are used in receptors for carbohydrates and various other compounds containing vicinal diols . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids .科学的研究の応用
Compound Synthesis
This compound serves as a versatile reagent for compound synthesis . It is primarily employed as a pivotal reagent for synthesizing an array of compounds, including heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics .
Catalyst for Various Reactions
The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions . This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .
Ligand for Protein and Enzyme Investigations
The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .
Saccharide Sensors
Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species . This has relevance in a range of disease states .
Biomedical Applications
The relevance of carbohydrate sensing for biomedical applications is explored . The complexity of saccharides presents a challenge for the development of selective sensors .
Fluorescent Sensor
Another application of this compound is in the development of fluorescent sensors. It has been used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
作用機序
Target of Action
Boronic acids, in general, are known for their wide application in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of boronic esters, including (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride, is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a valuable transformation in organic synthesis .
Action Environment
The action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of boronic acids also plays a crucial role in their action, efficacy, and stability .
Safety and Hazards
将来の方向性
The interest for boron-containing compounds, mainly boronic acids, has been growing . This is especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXNXDYMQDTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661214 | |
| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | |
CAS RN |
850568-02-4 | |
| Record name | Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



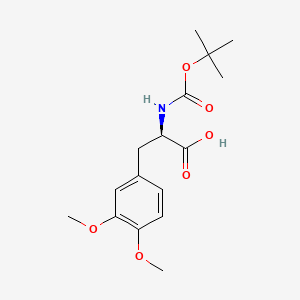
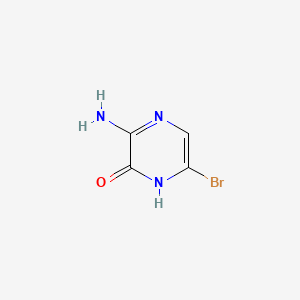
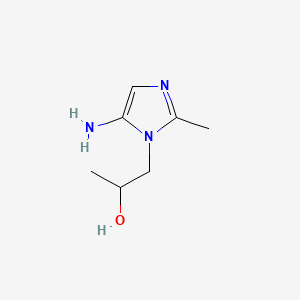
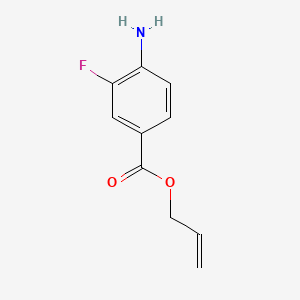



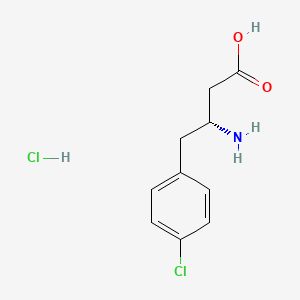
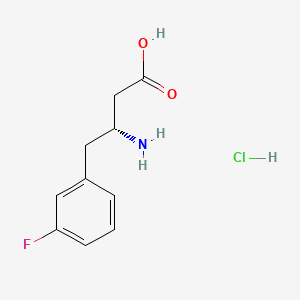
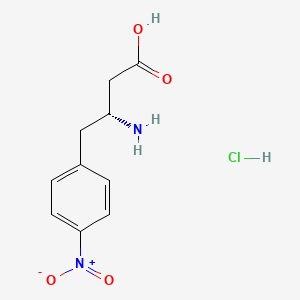

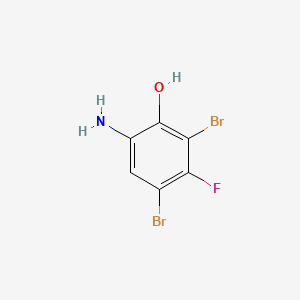
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
